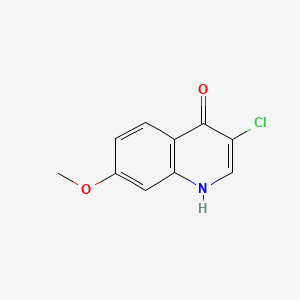

3-Chloro-4-hydroxy-7-methoxyquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1203579-66-1 |

|---|---|

Molecular Formula |

C10H8ClNO2 |

Molecular Weight |

209.629 |

IUPAC Name |

3-chloro-7-methoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C10H8ClNO2/c1-14-6-2-3-7-9(4-6)12-5-8(11)10(7)13/h2-5H,1H3,(H,12,13) |

InChI Key |

NXAFOEOHFSPZHA-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CN2)Cl |

Synonyms |

3-Chloro-4-hydroxy-7-methoxyquinoline |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Chemical Transformations

Established and Emerging Synthetic Routes for 3-Chloro-4-hydroxy-7-methoxyquinoline and Analogues

The synthesis of quinoline (B57606) derivatives, including this compound, has evolved from classical name reactions to more sophisticated and efficient modern techniques. These methods are crucial for accessing the core quinoline structure, which can then be further functionalized.

Multi-Step Synthesis Pathways and Mechanistic Considerations

The construction of the this compound scaffold often involves multi-step sequences that begin with appropriately substituted anilines. A common strategy involves the Gould-Jacobs reaction, where an aniline (B41778) reacts with a malonic acid derivative. For instance, the synthesis can commence from 3-methoxyaniline, which undergoes condensation and subsequent thermal cyclization to form a 4-hydroxyquinoline (B1666331) ring system.

Classic synthetic routes for the broader quinoline family, which can be adapted for specific analogues, include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. iipseries.orgnumberanalytics.com The Skraup synthesis, for example, involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgnumberanalytics.com The Doebner-von Miller reaction is a more flexible variation using α,β-unsaturated aldehydes or ketones. numberanalytics.com The Friedländer synthesis offers a straightforward condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group. numberanalytics.comyoutube.com The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound. iipseries.orgrsc.org

Mechanistically, these reactions typically involve a series of condensation, cyclization, and dehydration or oxidation steps. iipseries.orgyoutube.com For example, in the Friedländer synthesis, the initial step is the formation of a Schiff base, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic quinoline ring. iipseries.org Understanding these mechanisms is critical for predicting regioselectivity and optimizing reaction conditions.

A plausible synthetic pathway to obtain the target compound could start with the cyclization of a substituted aniline with a malonic acid derivative to form a 4-hydroxy-7-methoxyquinoline (B63709) intermediate. Subsequent chlorination at the 3-position would yield the final product.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound and its analogues is a primary focus of process development. azom.com Optimization strategies involve a deep understanding of reaction kinetics and the careful selection of catalysts, solvents, and reaction temperatures. azom.com

Key strategies for improving synthetic outcomes include:

Catalyst Selection: The use of efficient catalysts, such as transition metal complexes (e.g., palladium and copper) and heterogeneous catalysts, can significantly enhance reaction rates and selectivity. numberanalytics.com For instance, a single-atom iron catalyst has demonstrated superior performance in the acceptorless dehydrogenative coupling for quinoline synthesis. organic-chemistry.org

Solvent Effects: The choice of solvent can influence reaction pathways and product distribution. Ionic liquids have emerged as a beneficial alternative to traditional organic solvents in some quinoline syntheses. numberanalytics.com

Temperature and Concentration Control: Fine-tuning the reaction temperature and the concentration of reactants is crucial for maximizing product formation while minimizing side reactions. numberanalytics.comazom.com

In a patented synthesis of 4-hydroxy-7-methoxyquinoline, the optimization process involved changing the feeding sequence of reactants and strictly controlling the reaction temperature and time, which reportedly led to an improved yield. google.com Similarly, the synthesis of bosutinib, a complex quinoline derivative, involved a chlorination step using phosphorus oxychloride, a common reagent for converting 4-hydroxyquinolines to 4-chloroquinolines. mdpi.com

Table 1: Factors Influencing Yield and Purity in Quinoline Synthesis

| Factor | Influence on Synthesis | Examples of Optimization |

| Catalyst | Affects reaction rate, selectivity, and efficiency. | Use of transition metal complexes, heterogeneous catalysts, and single-atom catalysts. numberanalytics.comorganic-chemistry.org |

| Solvent | Can alter reaction pathways and facilitate purification. | Application of ionic liquids and green solvents. numberanalytics.comresearchgate.net |

| Temperature | Controls reaction kinetics and minimizes side product formation. | Precise temperature control during cyclization and other key steps. numberanalytics.com |

| Reactant Concentration | Impacts reaction rate and equilibrium position. | Optimization of reactant ratios to drive the reaction to completion. azom.com |

| Purification Method | Determines the final purity and recovery of the product. | Employment of advanced techniques like ANFDs to reduce product loss. azom.com |

Green Chemistry Principles and Sustainable Synthetic Approaches in Quinoline Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis of quinolines to reduce the environmental impact of chemical processes. numberanalytics.comijpsjournal.com This involves the use of renewable feedstocks, the reduction of waste, and the use of less hazardous chemicals. numberanalytics.com

Key sustainable approaches in quinoline synthesis include:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can accelerate reaction times, often leading to higher yields and cleaner reactions. researchgate.netijpsjournal.comrsc.org Microwave-assisted protocols have been successfully applied to the Friedländer synthesis and for creating pyrazolo-[3,4-b]-quinolines in aqueous ethanol. rsc.orgmdpi.com

Solvent-Free and Aqueous Reactions: Conducting reactions in the absence of organic solvents or in water significantly reduces the generation of hazardous waste. ijpsjournal.comresearchgate.net For example, a solvent-free mechanochemical process using iodine has been developed for the synthesis of multi-substituted quinolines. researchgate.net

Use of Benign Catalysts: The development of non-toxic and recyclable catalysts, such as formic acid and magnetic nanoparticles, aligns with green chemistry principles. ijpsjournal.comnih.gov Magnetic nanocatalysts, for instance, can be easily recovered and reused, making the process more sustainable. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core tenet of green chemistry. numberanalytics.com One-pot and multi-component reactions are particularly effective in this regard. nih.gov

Recent research has highlighted the use of nanocatalysts to overcome the limitations of traditional methods, which often require harsh conditions and produce significant waste. acs.org These modern approaches not only offer environmental benefits but also often lead to more efficient and economical synthetic pathways. nih.govacs.org

Targeted Chemical Derivatization and Scaffold Modification Strategies

The functionalization of the this compound scaffold is essential for exploring its chemical space and developing new compounds with tailored properties. This involves the regioselective introduction of various functional groups onto the quinoline ring system.

Regioselective Functionalization of the Quinoline Ring System

The ability to selectively functionalize specific positions on the quinoline ring is crucial for targeted drug design and materials science applications. mdpi.com Transition metal-catalyzed C-H activation has become a powerful tool for the direct and site-selective introduction of functional groups, offering an atom- and step-economical alternative to traditional methods. mdpi.comnih.gov

Various strategies for regioselective functionalization have been developed:

C-H Activation/Functionalization: This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds at specific positions. For example, palladium catalysis can be used for the C2-arylation of quinoline N-oxides. mdpi.com

Directed Metalation: The use of directing groups can guide metalation to a specific position, which can then be quenched with an electrophile.

Halogenation: An operationally simple, metal-free protocol for the C5-halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid. rsc.org

Dearomative Hydroboration: A recently developed method allows for the regioselective introduction of boron onto quinolines through dearomative hydroboration, providing versatile building blocks for further functionalization. nih.gov

The reactivity of the quinoline ring is influenced by the existing substituents. The electron-donating methoxy (B1213986) group at the 7-position and the hydroxy group at the 4-position, along with the chloro group at the 3-position, will direct incoming electrophiles or nucleophiles to specific sites on the ring.

Table 2: Regioselective Functionalization Methods for Quinolines

| Method | Position(s) Targeted | Reagents/Catalysts | Reference |

| C-H Arylation | C2 | Pd(OAc)₂, Ag₂CO₃ | mdpi.com |

| C-H Halogenation | C5 (of 8-substituted quinolines) | Trihaloisocyanuric acid | rsc.org |

| Dearomative Hydroboration | C5, C6, C8 | Phosphine-ligated borane (B79455) complexes | nih.gov |

| Magnesiation | C2, C3, C4 | i-PrMgCl·LiCl, TMPMgCl·LiCl | acs.org |

Synthesis of Chiral Derivatives and Enantioselective Approaches

The introduction of chirality into the quinoline scaffold is of significant interest, particularly in the development of new therapeutic agents. This can be achieved through the synthesis of chiral derivatives or by employing enantioselective catalytic methods.

Recent advancements in this area include:

Asymmetric Catalysis: The use of chiral catalysts can facilitate the enantioselective synthesis of quinoline derivatives. For example, a chiral Ti(IV) complex has been used to promote an asymmetric inverse electron demand Diels-Alder reaction to produce asymmetric tetrahydroquinoline derivatives. nih.gov Copper bis(oxazoline) catalysts have been successfully employed for the highly enantioselective alkynylation of quinolones. nih.govacs.org

Chiral Derivatizing Agents: Quinoline-based chiral derivatizing reagents have been synthesized, for instance, by incorporating chiral amino acids like L-proline or L-valine. asianpubs.orgasianpubs.org These reagents can be used to create diastereomers that can be separated by chromatographic techniques. asianpubs.orgasianpubs.org

Synergistic Catalysis: A combination of catalysts, such as a Cu-Pybox complex and a chiral benzotetramisole, has been used in an enantioselective cascade reaction to synthesize 3,4-dihydroquinolin-2-ones with high diastereoselectivity and enantioselectivity. nih.gov

Photoredox Catalysis: A photoredox Minisci-type addition reaction catalyzed by a chiral lithium phosphate/Ir-photoredox complex has been developed for the enantioselective synthesis of 3-(N-indolyl)quinolines possessing both axial and central chirality. rsc.orgrsc.org

These enantioselective strategies open up avenues for the creation of stereochemically defined quinoline-based molecules, which is often a critical factor for biological activity.

Preparation of Hybrid Molecules Incorporating Other Pharmacophores

The synthesis of hybrid molecules by coupling this compound with other pharmacophoric moieties is a key strategy in drug discovery. This approach aims to combine the therapeutic advantages of different molecules into a single entity. While direct synthetic examples starting from this compound are not extensively documented in publicly available literature, the chemical nature of its functional groups (a nucleophilic hydroxyl group and an electrophilic chloro-substituted ring) allows for the postulation of several synthetic routes based on established quinoline chemistry.

One common strategy involves the etherification of the 4-hydroxy group. For instance, a pharmacophore containing a suitable leaving group can be coupled with this compound under basic conditions. This is exemplified in the synthesis of related quinoline-based anticancer agents, where a phenol (B47542) is coupled with a substituted quinoline.

Another approach is the nucleophilic aromatic substitution (SNAr) at the C4-position of a related 4-chloroquinoline (B167314) precursor. For example, in the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, a morpholine (B109124) moiety is introduced at the C4-position of a dichloroquinoline derivative. mdpi.com This highlights the reactivity of the C4-position towards nucleophilic attack, a principle that can be extended to the synthesis of hybrids from 4-chloro-7-methoxyquinoline (B1631688) precursors, which can be prepared from 7-methoxy-4-quinolinol. chemicalbook.com

Furthermore, the synthesis of primaquine-chloroquine hybrid molecules demonstrates the direct linkage of two distinct pharmacophores. nih.gov In one instance, 6-methoxy-8-aminoquinoline was reacted with 4,7-dichloroquinoline (B193633) under neat conditions to yield the hybrid molecule. nih.gov This type of direct coupling could be envisioned for this compound with other amino-containing pharmacophores.

A summary of potential hybrid molecule synthetic strategies is presented in the table below.

| Starting Material Analogue | Reagent/Pharmacophore | Reaction Type | Potential Hybrid Product |

| 7-Methoxy-4-quinolinol | Phosphorous oxychloride | Chlorination | 4-Chloro-7-methoxyquinoline |

| 4,7-Dichloroquinoline | Morpholine | Nucleophilic Aromatic Substitution | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide |

| 6-Methoxy-8-aminoquinoline | 4,7-Dichloroquinoline | Nucleophilic Aromatic Substitution | Primaquine-chloroquine hybrid |

Exploration of Chemical Reactivity and Reaction Mechanisms of the Core Structure

The chemical reactivity of the this compound core is dictated by the interplay of its constituent functional groups and the inherent electronic properties of the quinoline ring system. The electron-donating methoxy group at the 7-position and the hydroxyl group at the 4-position increase the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic substitution. Conversely, the electron-withdrawing chloro group at the 3-position and the nitrogen atom in the pyridine (B92270) ring decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.

A key reaction of the quinoline core is N-oxidation. The nitrogen atom of the quinoline ring can be oxidized to form an N-oxide, which can then be used to introduce further functionality. For example, the N-oxide of 4,7-dichloroquinoline can be synthesized by reacting it with m-chloroperbenzoic acid (m-CPBA). mdpi.com This N-oxide can then undergo a C2-amide formation reaction with benzonitrile (B105546) in the presence of sulfuric acid. mdpi.com A plausible mechanism for this reaction involves the in-situ generation of a nitrilium ion from benzonitrile, which then reacts with the N-oxide. mdpi.com The resulting intermediate undergoes rearomatization to form the N-(quinolin-2-yl)benzamide product. mdpi.com

Another important aspect of quinoline reactivity is C-H functionalization. Recent studies have shown that it is possible to achieve site-selective hydroxylation of azaarenes. For instance, an organocatalytic method has been developed for the meta-C-H hydroxylation of azaarene N-oxides. acs.org This reaction proceeds via a cyclizative rearrangement involving a nitrilium ion catalyst. acs.org While not demonstrated on this compound itself, this methodology suggests the potential for selective functionalization of the quinoline core.

The table below summarizes key reactions and mechanistic features of the quinoline core structure relevant to this compound.

| Reaction | Reagents | Key Intermediate | Mechanistic Feature |

| N-Oxidation | m-CPBA | N-oxide | Oxidation of the quinoline nitrogen |

| C2-Amide Formation | Benzonitrile, H2SO4 | Nitrilium ion | Electrophilic attack on the N-oxide |

| meta-C-H Hydroxylation | N-Methylacetamide, Oxalyl chloride | Nitrilium ion | Organocatalytic cyclizative rearrangement |

Sophisticated Spectroscopic and Crystallographic Structural Elucidation

High-Resolution Spectroscopic Techniques for Comprehensive Characterization

Spectroscopic methods are fundamental to the characterization of new chemical entities. Each technique probes different aspects of the molecular structure and provides a unique piece of the structural puzzle.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Chloro-4-hydroxy-7-methoxyquinoline, 1D NMR (¹H and ¹³C) would provide initial information on the number and types of protons and carbons. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to establish the connectivity between different parts of the molecule, for instance, to confirm the substitution pattern on the quinoline (B57606) core. Solid-state NMR could provide information about the molecule's structure and dynamics in the solid phase.

No specific experimental NMR data for this compound has been found in the public domain.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is used to determine the exact molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound, the expected molecular formula is C₁₀H₈ClNO₂. chemwhat.com Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves breaking the molecule apart and analyzing the resulting fragments. This provides valuable information about the molecule's substructures.

Specific HRMS data and detailed fragmentation pathways for this compound are not currently available in published literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of specific functional groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and the aromatic quinoline ring system, would give rise to characteristic absorption or scattering bands in the spectra. These "fingerprints" are unique to the molecule and can confirm the presence of these functional groups.

No experimental IR or Raman spectra for this compound have been publicly reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems like the quinoline ring. The spectrum would be expected to show absorption maxima corresponding to π-π* and n-π* transitions, which are characteristic of the compound's chromophore.

Published UV-Vis absorption data for this compound is not available.

Single-Crystal X-ray Diffraction for Definitive Molecular Architecture

Determination of Absolute Configuration and Conformation

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal its definitive molecular structure. This would include the planarity of the quinoline ring system and the orientation of the substituent groups. For chiral molecules, this technique can also be used to determine the absolute configuration.

There are no published single-crystal X-ray diffraction studies for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy, such as Circular Dichroism (CD), is used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit a CD spectrum, and this technique is not applicable for its stereochemical analysis.

Computational Chemistry and in Silico Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. Such studies on quinoline (B57606) derivatives often explore their geometric and electronic characteristics. For instance, DFT has been successfully used to study the vibrational spectra of related compounds like 4-hydroxy-3-cyano-7-chloro-quinoline. dergipark.org.trresearchgate.net These studies typically correlate theoretical calculations with experimental data to provide a comprehensive understanding of the molecular structure.

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the chemical reactivity and kinetic stability of the molecule. nih.govwikipedia.org A smaller gap generally implies higher reactivity. nih.gov While this type of analysis is standard for many organic molecules, specific calculations detailing the HOMO-LUMO energies and electron density distribution for 3-Chloro-4-hydroxy-7-methoxyquinoline are not available in the surveyed literature.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound (Note: The following data is illustrative of typical DFT outputs and is not based on actual published research for this specific compound.)

| Parameter | Calculated Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.8 eV |

| Global Hardness (η) | 2.35 eV |

| Chemical Potential (µ) | -4.15 eV |

| Electrophilicity Index (ω) | 3.67 eV |

Prediction of Spectroscopic Parameters and Conformational Preferences

DFT calculations are frequently employed to predict spectroscopic data, such as IR, Raman, and NMR spectra. researchgate.net By comparing theoretical spectra with experimental results, researchers can confirm molecular structures and assign vibrational modes. dergipark.org.trresearchgate.net Furthermore, computational methods can determine the most stable conformations of a molecule by calculating the relative energies of different spatial arrangements. For this compound, specific computational studies predicting its spectroscopic signature and conformational preferences have not been reported.

Reaction Mechanism Elucidation and Transition State Characterization

Quantum chemistry is also a key tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides a microscopic view of how chemical transformations occur. Despite the role of this compound as a synthetic intermediate, detailed computational studies on its reaction mechanisms and transition state geometries are not present in the available scientific literature.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. This method provides a deeper understanding of the molecule's flexibility and how its environment influences its structure and properties. To date, no specific MD simulation studies have been published for this compound to describe its conformational landscape or the explicit effects of solvation.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target. nih.govmdpi.com

Identification of Putative Biological Targets and Binding Modes

In silico target prediction tools utilize the structure of a small molecule to identify its potential biological targets within a vast database of proteins. nih.govresearchgate.netbiorxiv.org This approach, often called reverse docking or target fishing, is a crucial first step in drug repurposing and identifying the mechanism of action for novel compounds. biorxiv.org Although numerous docking studies have been performed on various quinoline derivatives against targets like EGFR and PI3Kα, no specific molecular docking or target prediction studies have been published for this compound to identify its putative biological targets or predict its binding interactions.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Theoretical Estimation of Binding Affinities to Protein Receptors

The biological activity of a compound is often contingent on its ability to bind to specific protein receptors. Theoretical estimations of binding affinities provide a quantitative measure of this interaction, guiding the selection of promising drug candidates. In the context of quinoline derivatives, molecular docking is a primary tool used to predict the binding mode and affinity of a ligand within the active site of a protein.

While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on analogous quinoline structures. For instance, in silico studies on 4-hydroxyquinolone analogues have demonstrated their potential to interact with key cancer drug targets like anaplastic lymphoma kinase and cyclin-dependent kinase 2. nih.gov These studies involve creating a three-dimensional model of the protein's binding site and computationally placing the ligand within it to identify the most favorable binding orientation. The binding affinity is then calculated based on a scoring function that considers factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

A hypothetical docking study of this compound against a protein kinase receptor might yield data similar to that presented in the table below. Such data would be crucial in prioritizing this compound for further experimental validation.

| Protein Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.5 | Lys72, Glu91, Asp184 |

| Tyrosine Kinase B | -9.2 | Phe518, Val523, Cys673 |

| p38 MAP Kinase | -7.9 | Met109, Gly110, Lys53 |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization.

For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to develop predictive models for various biological activities, including anti-tuberculosis and anticancer effects. nih.govnih.gov These models generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely enhance or diminish biological potency and selectivity.

A 3D-QSAR study on a series of quinoline derivatives might reveal that a bulky, electronegative substituent at the 3-position (like the chloro group in this compound) is favorable for activity. The 4-hydroxy group could be identified as a crucial hydrogen bond donor, while the 7-methoxy group might influence steric and hydrophobic interactions. These insights are invaluable for designing more potent and selective analogues.

The statistical robustness of a QSAR model is critical for its predictive power. Key statistical parameters used to validate these models are presented below.

| Parameter | Description | Typical Value for a Robust Model |

| q² (cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 |

| r² (non-cross-validated r²) | A measure of the correlation between the predicted and observed activities. | > 0.6 |

| r²_pred (external r²) | A measure of the predictive ability of the model for an external test set. | > 0.6 |

This table outlines common statistical parameters for QSAR model validation.

Pharmacophore modeling is another powerful in silico technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening.

Pharmacophore models have been developed for various classes of quinoline derivatives to discover new agents with activities such as antioxidant and anticancer properties. nih.gov For a compound like this compound, a pharmacophore model could be generated based on its key chemical features. This model might include a hydrogen bond donor feature from the 4-hydroxy group, a hydrogen bond acceptor from the quinoline nitrogen, an aromatic ring feature, and a hydrophobic feature associated with the chloro and methoxy (B1213986) groups.

This pharmacophore could then be used to screen virtual libraries of compounds to identify new molecules that possess a similar arrangement of features and are therefore likely to exhibit similar biological activity. The hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, before being prioritized for chemical synthesis and biological testing.

The table below illustrates the key features that might be identified in a pharmacophore model based on the this compound scaffold.

| Pharmacophoric Feature | Corresponding Moiety in this compound |

| Hydrogen Bond Donor | 4-hydroxy group |

| Hydrogen Bond Acceptor | Quinoline nitrogen atom |

| Aromatic Ring | Quinoline ring system |

| Hydrophobic Group | 3-chloro group, 7-methoxy group |

This table provides a hypothetical pharmacophore model for this compound.

Preclinical Mechanistic Investigation of Biological Activities

Enzyme Inhibition and Modulation Studies

No published research was identified that specifically details the enzymatic inhibition or modulation properties of 3-Chloro-4-hydroxy-7-methoxyquinoline. While the broader class of quinoline (B57606) derivatives has been explored for various enzyme inhibitory activities, these findings are associated with molecules containing the 7-methoxyquinoline (B23528) core but with significant substitutions at other positions, which are critical for their biological effects.

Kinetic Analysis of Compound-Enzyme Interactions

A search of scientific databases yielded no studies performing kinetic analysis of direct interactions between this compound and specific enzymes. Therefore, data on its association or dissociation rate constants (k_on, k_off), or its half-maximal inhibitory concentration (IC₅₀) against any enzyme target, are not available.

Elucidation of Enzyme Inhibition Mechanisms

In the absence of kinetic data, the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound has not been elucidated. Such determinations would require dedicated enzymatic assays that have not been reported for this specific compound.

Identification of Specific Enzyme Targets within Relevant Biological Pathways

There are no studies that identify specific enzyme targets for this compound within any biological pathway. Research on related, more complex molecules, such as the multi-angiokinase inhibitor WXFL-152, has identified targets like VEGFRs, FGFRs, and PDGFRs. nih.govbldpharm.com However, the inhibitory activity of WXFL-152 is attributed to the entire molecular structure, not solely the this compound scaffold. nih.govbldpharm.com

Receptor Binding and Ligand-Receptor Interaction Profiling

Similar to the enzyme inhibition studies, there is a lack of direct research on the receptor binding profile of this compound.

Direct Binding Assays

No data from direct binding assays, such as those using radioligands or fluorescent probes, have been published for this compound. This indicates a lack of investigation into its affinity for specific receptors.

Biophysical Techniques for Interaction Analysis

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing ligand-receptor interactions. However, a review of the literature found no instances where these methods were applied to study the binding of this compound to any biological target.

Cellular Pathway Modulation and Mechanistic Cellular Responses (In Vitro Studies)

In vitro studies are fundamental to elucidating the mechanisms through which a compound exerts its biological effects at the cellular level. For quinoline derivatives, these investigations have revealed complex interactions with various cellular processes, from signaling cascades to the regulation of the cell cycle and gene expression.

While direct studies on this compound are limited, research on analogous quinoline structures provides insight into the potential intracellular signaling cascades it may affect. Notably, many quinoline derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression.

For instance, a series of 4-oxyquinoline derivatives has been shown to inhibit angiokinase signals, including those mediated by vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs) nih.govnih.gov. The compound WXFL-152, a 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide, was identified as a triple angiokinase inhibitor, effectively blocking the VEGF/VEGFR2, FGF/FGFRs, and PDGF/PDGFRβ signaling pathways nih.govnih.gov. This inhibition is critical as these pathways are central to tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors nih.gov.

Furthermore, some quinoline-chalcone hybrids have been found to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival. The inhibition of this pathway is a key mechanism for the anticancer activity of these compounds.

Based on these findings, it is plausible that this compound could modulate similar signaling pathways. The presence of the quinoline core, substituted at key positions, suggests a potential for interaction with the ATP-binding sites of various kinases, thereby disrupting downstream signaling.

A hallmark of many anticancer agents is their ability to induce cell cycle arrest and apoptosis (programmed cell death). Studies on various quinoline derivatives have demonstrated these effects.

For example, a novel quinoline-chalcone derivative, compound 12e, was found to arrest MGC-803 gastric cancer cells at the G2/M phase of the cell cycle. This arrest was accompanied by a significant upregulation of apoptosis-related proteins, including Caspase-3, Caspase-9, and cleaved-PARP, indicating the induction of apoptosis through the intrinsic pathway. Another study on a different quinoline derivative, DW-8, also showed cell cycle arrest at the G2 phase and induction of the intrinsic apoptotic pathway in colon cancer cells nih.gov. The intrinsic pathway is often initiated by cellular stress and involves the mitochondria, leading to the activation of a cascade of caspases that execute cell death nih.gov.

Similarly, 7-chloroquinoline (B30040) derivatives have been reported to induce apoptosis in breast cancer cells mdpi.com. The induction of apoptosis by these compounds underscores their potential as cytotoxic agents. The molecular mechanism often involves the modulation of key apoptotic proteins. For instance, the anti-apoptotic protein Bcl-2 can be downregulated, while pro-apoptotic proteins like Bax are upregulated, leading to an increased Bax/Bcl-2 ratio, which favors apoptosis.

Given the structural similarities, this compound may also exert its biological effects through the induction of cell cycle arrest and apoptosis. The chloro and hydroxyl substitutions on the quinoline ring could play a crucial role in interacting with molecular targets that regulate these processes.

The exposure of cancer cells to quinoline derivatives can lead to significant changes in their gene expression and proteomic profiles, providing a deeper understanding of their mechanisms of action.

A study on a novel quinoline compound, designated 91b1, revealed through microarray analysis that its anticancer effect is likely mediated by the downregulation of the gene Lumican (LUM) nih.gov. Lumican is a proteoglycan that has been implicated in tumorigenesis and metastasis, and its downregulation by compound 91b1 was associated with suppressed cancer cell proliferation, migration, and invasion nih.gov. This finding highlights a specific gene target for a quinoline derivative and suggests a potential mechanism for its anticancer activity nih.gov.

In another study, novel quinoline compounds were designed to act as inhibitors of DNA methyltransferases (DNMTs) mdpi.com. These compounds were shown to induce the expression of a reporter gene (EGFP) in a promoter demethylation assay, confirming their ability to alter gene expression by epigenetic mechanisms mdpi.comresearchgate.net. DNMTs are enzymes that play a crucial role in gene silencing, and their inhibition can lead to the re-expression of tumor suppressor genes.

While specific gene expression or proteomic data for this compound is not yet available, the findings for related compounds suggest that it could modulate the expression of genes involved in key cancer-related processes such as cell proliferation, apoptosis, and metastasis. Future research employing transcriptomic and proteomic approaches will be essential to delineate the precise molecular targets and pathways affected by this specific compound.

Structure-Activity Relationships (SAR) for Specific Biological Targets (Mechanism-Focused)

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing lead compounds to enhance their potency and selectivity for specific biological targets. For quinoline derivatives, extensive SAR studies have been conducted to understand how different structural modifications influence their biological activities.

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline scaffold.

The presence of a methoxy (B1213986) group , such as the one at the 7-position in this compound, is known to influence the electronic properties and increase the lipophilicity of a compound. This can enhance its ability to cross biological membranes and interact with intracellular targets.

The chloro group at the 3-position is an electron-withdrawing group that can significantly alter the electronic distribution of the quinoline ring, potentially influencing its binding affinity to target proteins. Studies on other quinoline derivatives have shown that halogen substitutions can enhance anticancer activity.

The hydroxyl group at the 4-position is a key functional group that can participate in hydrogen bonding interactions with target enzymes or receptors. Its presence is often crucial for biological activity.

SAR studies on a series of 4-oxyquinoline derivatives revealed that modifications at four major positions (R1-R4) had a significant impact on their inhibitory activity against angiokinases nih.gov. For example, the optimization of a lead compound, WXFL-255, led to the development of WXFL-152 with improved potency and pharmacokinetic properties nih.govnih.gov.

The table below summarizes the inhibitory concentrations (IC50) of some quinoline derivatives against various cancer cell lines, illustrating the impact of structural modifications on their potency.

| Compound | Structure | Cell Line | IC50 (µM) |

| Compound 12e | Quinoline-Chalcone Hybrid | MGC-803 | 1.38 |

| HCT-116 | 5.34 | ||

| MCF-7 | 5.21 | ||

| DW-8 | N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | HCT116 | 8.50 |

| HT29 | 5.80 | ||

| SW620 | 6.15 | ||

| Quinoline 7 | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D | 0.016 |

This table is for illustrative purposes and includes data from related but distinct quinoline derivatives to demonstrate SAR principles.

Through extensive SAR studies, key pharmacophoric elements for the biological activity of quinoline derivatives have been identified. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For many quinoline-based kinase inhibitors, the quinoline ring itself serves as a scaffold that orients the substituents in a specific three-dimensional arrangement to fit into the ATP-binding pocket of the kinase. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.

The combination of a quinoline scaffold with other pharmacophores, such as a chalcone moiety , has been shown to produce potent anticancer agents nih.gov. This molecular hybridization strategy can lead to compounds with dual mechanisms of action or enhanced potency.

In the context of this compound, the key pharmacophoric elements can be hypothesized as:

The quinoline core as the primary scaffold.

The 4-hydroxy group acting as a crucial hydrogen bond donor/acceptor.

The 3-chloro substituent influencing the electronic properties and potentially providing specific interactions with the target.

The 7-methoxy group modulating lipophilicity and electronic properties.

The precise arrangement of these functional groups is critical for the compound's interaction with its biological target(s). Further computational modeling and experimental studies are needed to fully elucidate the pharmacophore of this compound and to optimize its structure for improved therapeutic efficacy.

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic techniques are fundamental in the separation, identification, and quantification of 3-Chloro-4-hydroxy-7-methoxyquinoline in various research and development stages. These methods allow for the effective separation of the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of quinoline (B57606) derivatives due to its high resolution and sensitivity. While specific methods for this compound are not extensively documented in publicly available literature, methods for analogous compounds provide a strong basis for development and validation. For instance, a related compound, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, is analyzed for purity using HPLC. vwr.com

Method development for this compound would typically involve reverse-phase chromatography. A C18 column is a common choice for the separation of quinoline derivatives. sielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the gradient or isocratic elution optimized to achieve the best separation. For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred over non-volatile ones like phosphoric acid. sielc.com

Validation of an HPLC method is crucial to ensure its accuracy, precision, linearity, and robustness. A validation protocol for a related flavonoid, for example, demonstrated linearity with a high correlation coefficient (R² = 0.999) over a specific concentration range. The recovery rates were between 90-101%, and precision was within acceptable limits. A similar validation process would be applied to the method for this compound.

Table 1: Illustrative HPLC Parameters for Analysis of Quinoline Derivatives

| Parameter | Typical Conditions |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm or determined by UV scan) |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for method development based on common practices for related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like this compound, derivatization is necessary to increase its volatility. The hydroxyl group can be derivatized, for example, through silylation to produce a more volatile trimethylsilyl (B98337) (TMS) ether.

Thin-Layer Chromatography (TLC) and Column Chromatography for Separation and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. For quinoline derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. ijpsr.comrac.ac.in The choice of mobile phase, typically a mixture of organic solvents, is critical for achieving good separation. Visualization of the spots can be done under UV light or by using staining reagents like iodine. ijpsr.com

Column chromatography is a preparative technique used for the purification of chemical compounds. Similar to TLC, it typically employs silica gel as the stationary phase. rac.ac.inacs.orgnih.gov The crude product is loaded onto the column and eluted with a suitable solvent system, often guided by the separation achieved in TLC. This allows for the isolation of this compound from unreacted starting materials and by-products. For instance, in the synthesis of other quinoline derivatives, column chromatography with an ethyl acetate/hexane eluent system has been successfully used for purification. nih.gov

Electrophoretic Techniques for Compound Characterization and Purity

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the characterization and purity assessment of charged or polar compounds. The migration behavior of quinoline derivatives in CE is influenced by the pH of the running buffer and the presence of additives. nih.gov This technique can be used to determine the dissociation constants and ionic mobilities of the compound. For uncharged compounds or to enhance separation, micellar electrokinetic capillary chromatography (MEKC), which introduces a surfactant into the electrolyte, can be employed. rsc.org

Spectrophotometric Methods for Quantitative Determination in Research Matrices

UV-Visible spectrophotometry is a straightforward and widely used method for the quantitative determination of compounds that absorb in the UV-Vis region. Quinoline-based compounds typically exhibit strong UV absorbance. researchgate.net A spectrophotometric method for the determination of halogenated 8-hydroxyquinoline (B1678124) derivatives involves reaction with 4-aminoantipyrine (B1666024) in the presence of an alkaline oxidizing agent to produce a colored dye with an absorption maximum around 500 nm. nih.gov A similar chromogenic reaction could potentially be developed for this compound. Alternatively, direct UV spectrophotometry can be used for quantification, provided there is no interference from other components in the sample matrix. A tri-wavelength UV/Vis spectrophotometric method has been developed for the simultaneous determination of quinoline and 2-hydroxyquinoline, which helps to minimize spectral interference. nih.gov

Bioanalytical Method Development for In Vitro and Preclinical In Vivo Sample Analysis (excluding human clinical samples)

The development of bioanalytical methods is essential for studying the behavior of this compound in biological systems. These methods are crucial for in vitro assays and preclinical in vivo studies to understand the compound's properties. While specific bioanalytical methods for this compound are not described, general approaches for quinoline derivatives in biological matrices can be adapted.

For in vitro studies, such as cell-based assays, methods are needed to quantify the compound's concentration in cell lysates or culture media. LC-MS/MS is the gold standard for such analyses due to its high sensitivity and selectivity. Method development would involve optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the biological matrix.

In preclinical in vivo studies, the analysis of the compound in plasma, tissues, or other biological fluids is necessary to assess its pharmacokinetic profile. The development and validation of a robust bioanalytical method, typically using LC-MS/MS, is a prerequisite for such studies. For example, the pharmacokinetics of a quinoline-oxadiazole hybrid were studied, indicating its oral bioavailability and metabolic stability. nih.gov Such studies are critical in the early stages of drug discovery and development.

Emerging Research Applications and Future Scientific Trajectories

Theoretical Potential as a Scaffold for Rational Drug Design and Development (Preclinical Focus)

The hydroxyquinoline core is a cornerstone in the design of new drug candidates, owing to its synthetic versatility and its ability to interact with a multitude of biological targets. nih.gov The structure of 3-Chloro-4-hydroxy-7-methoxyquinoline, featuring hydroxyl, chloro, and methoxy (B1213986) substitutions, provides a framework ripe for rational drug design. These functional groups allow for fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which are critical for target binding and pharmacokinetic profiles.

The preclinical development of derivatives based on a similar 4-oxyquinoline scaffold highlights this potential. For instance, the compound WXFL-152, a 4-oxyquinoline derivative, was identified as a potent triple-angiokinase inhibitor by systematically optimizing substituents on the quinoline (B57606) ring. nih.govnih.gov This structure-activity relationship (SAR) study demonstrated that modifications at various positions could dramatically influence inhibitory activity against key cancer-related targets like VEGFR2, FGFR1, and PDGFRβ. nih.gov The presence of the chloro and methoxy groups on this compound suggests it could serve as a valuable starting point or intermediate for developing targeted therapies.

Research into related 7-chloro-quinoline derivatives has further shown that these compounds can induce apoptosis and damage DNA/RNA in cancer cells, indicating a potential mechanism for antiproliferative activity. mdpi.com The strategic placement of a chlorine atom, as seen in the subject compound, is a common approach in medicinal chemistry to enhance biological potency. researchgate.net

| Derivative Class | Target/Activity | Key Structural Features | Reference |

| 4-Oxyquinoline Derivatives (e.g., WXFL-152) | Angiokinase Inhibition (VEGFR2, FGFRs, PDGFRβ) | Amide-substitutions on the quinoline ring; specific substitutions to optimize lipophilicity and target affinity. | nih.govnih.gov |

| 8-Hydroxyquinoline-Ciprofloxacin Hybrids | Antibacterial | Mannich reaction product combining the metal-chelating 8-HQ scaffold with a known antibiotic. | nih.gov |

| 8-Hydroxyquinoline-Coumarin Conjugates | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition | 8-HQ and coumarin (B35378) rings linked by varying carbon spacer lengths. | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) Derivatives | Antiproliferative (Cancer) | Sulfanyl, sulfinyl, and sulfonyl substitutions, with the 7-chloro group being a key feature. | mdpi.com |

Applications in Chemical Biology as Mechanistic Probes

Hydroxyquinolines are well-established as powerful tools in chemical biology, primarily due to their ability to act as metal chelators. nih.govresearchgate.net The arrangement of the heterocyclic nitrogen and the adjacent hydroxyl group in hydroxyquinolines creates a bidentate chelation site capable of binding a wide range of metal ions, including copper, zinc, and iron. nih.gov This property allows compounds like this compound to be used as mechanistic probes to investigate the roles of metal ions in biological processes.

By sequestering or redistributing metal ions, these compounds can modulate the activity of metalloenzymes and other metal-dependent pathways. This has been leveraged to study processes ranging from neurodegenerative diseases to cancer. researchgate.net Furthermore, many hydroxyquinoline derivatives are fluorescent chemosensors, where their fluorescence properties change upon binding to specific metal ions, enabling the detection and quantification of these ions in cellular environments. nih.gov

Development of New Research Tools and Reagents

The synthetic tractability of the hydroxyquinoline scaffold makes it an excellent platform for creating novel research tools and reagents. The core structure can be readily modified to introduce reactive handles, linkers, or reporter groups.

One strategy involves creating hybrid molecules where the hydroxyquinoline moiety is conjugated with another pharmacologically active agent. For example, a hybrid of 5-chloro-8-hydroxyquinoline (B194070) and the antibiotic ciprofloxacin (B1669076) was synthesized, resulting in a new molecule with significant activity against both Gram-positive and Gram-negative bacteria. nih.gov This approach allows researchers to combine the metal-interacting properties of the hydroxyquinoline with the established mechanism of another drug to create tools with unique or enhanced activities.

The inherent metal-binding ability also makes hydroxyquinolines useful as analytical reagents for detecting metal ions. researchgate.net Their potential for modification means that derivatives of this compound could be developed as highly sensitive and selective reagents for specific applications in analytical chemistry.

Challenges and Future Research Perspectives in Hydroxyquinoline Chemistry

Despite the vast potential of hydroxyquinoline chemistry, several challenges remain. A significant hurdle is achieving site-selective modification of the quinoline ring. acs.org The complex electronic properties and multiple reactive sites of the azaarene system can make it difficult to control the position of new functional groups, often leading to mixtures of products. acs.org Developing more efficient and practical catalysts and synthetic methods, particularly for specific substitutions like meta-hydroxylation, is an active area of research. acs.org

Other challenges include the poor water solubility of many derivatives, which can hinder their application in biological systems and clinical development. researchgate.net Overcoming this often requires the addition of solubilizing groups or the use of advanced drug delivery systems like nanoparticles. nih.gov

Future research will likely focus on:

Enhanced Target Specificity: Designing derivatives that can selectively target specific enzymes or cellular pathways to minimize off-target effects.

Overcoming Drug Resistance: Exploring hydroxyquinoline-based compounds to combat multidrug resistance in cancer and infectious diseases, a strategy that has already shown promise with certain derivatives. acs.org

Green Chemistry: Developing more environmentally friendly and efficient synthesis protocols. researchgate.net

Diagnostic Tools: Expanding their use as fluorescent probes and diagnostic agents for diseases associated with metal ion dysregulation. nih.gov

Synergistic Research with Other Chemical Classes for Enhanced Biological Impact

A promising future direction is the synergistic combination of the hydroxyquinoline scaffold with other chemical classes to create hybrid compounds with enhanced or novel biological activities. This approach leverages the distinct properties of each chemical moiety to achieve a greater therapeutic effect.

As previously mentioned, the hybridization of 8-hydroxyquinoline (B1678124) with the antibiotic ciprofloxacin resulted in a compound with potent broad-spectrum antibacterial activity. nih.gov In another example, researchers synthesized conjugates of 8-hydroxyquinoline and coumarin, another biologically active heterocycle. nih.gov Some of these hybrid compounds demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov Similarly, the quinazoline (B50416) scaffold, which is structurally related, has been combined with other groups to create potent anticancer agents. researchgate.netmdpi.com

These studies underscore a powerful strategy: by linking the metal-chelating and structurally versatile hydroxyquinoline core to other pharmacophores, it is possible to design multifunctional molecules that can interact with multiple biological targets simultaneously, potentially leading to more effective therapies. The this compound structure is an ideal candidate for such synergistic research, offering multiple points for conjugation with other chemical entities.

Q & A

Q. What are the standard synthetic protocols for preparing 3-Chloro-4-hydroxy-7-methoxyquinoline, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or functional group interconversion. For example, methoxy and hydroxyl groups are introduced via alkoxylation or hydrolysis, while chlorination is achieved using agents like POCl₃ or SOCl₂. Key factors affecting yield include temperature control (e.g., avoiding over-oxidation of the hydroxyl group) and stoichiometric ratios of halogenating agents . Purification often requires column chromatography with gradients of ethyl acetate/hexane to isolate the product from intermediates like 7-methoxyquinoline derivatives .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

1H/13C NMR is critical for confirming substitution patterns, particularly distinguishing between C-3 chloro and C-4 hydroxy groups. IR spectroscopy verifies hydroxyl (3200–3600 cm⁻¹) and methoxy (∼2850 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy, while X-ray crystallography (if crystalline) resolves ambiguities in regiochemistry .

Q. How can researchers assess the cytotoxicity of this compound in preliminary in vitro studies?

Standard protocols involve MTT or resazurin assays using cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (0.1–100 µM) over 48–72 hours are analyzed for IC₅₀ values. Positive controls like doxorubicin and solvent controls (DMSO ≤0.1%) are essential to validate results. Note that discrepancies in cytotoxicity may arise from variations in cell culture conditions or compound solubility .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

Contradictions often stem from structural analogs with minor substituent differences. For example, replacing the C-7 methoxy with ethoxy alters lipophilicity and bioavailability. Researchers should:

- Compare logP values (via HPLC) to assess hydrophobicity.

- Validate target engagement using biochemical assays (e.g., enzyme inhibition kinetics).

- Replicate studies under standardized conditions (e.g., pH, serum concentration) .

Q. What strategies optimize the regioselective functionalization of the quinoline core for targeted drug design?

Advanced methods include:

- Directed ortho-metalation : Use of strong bases (LDA) to deprotonate specific positions, followed by electrophilic quenching .

- Cross-coupling : Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids to introduce substituents at C-2 or C-7. Catalyst systems like [PdCl₂(dcpf)]/K₃PO₄ in 1,4-dioxane enhance efficiency .

- Protection/deprotection : Temporary masking of hydroxyl groups with TBS ethers to prevent side reactions during chlorination .

Q. How can by-products in multi-step syntheses be identified and minimized?

By-products often arise from incomplete chlorination or over-oxidation. Techniques include:

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for substitution reactions. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets like topoisomerases. QSAR models correlate substituent electronic parameters (Hammett σ) with activity trends .

Methodological Considerations

- Data validation : Always cross-reference melting points and spectral data with literature (e.g., CAS Common Chemistry or PubChem) .

- Ethical compliance : Adhere to institutional guidelines for cytotoxicity studies, including proper waste disposal of halogenated by-products .

- Advanced instrumentation : Collaborate with facilities offering X-ray crystallography or high-field NMR (>500 MHz) for unambiguous structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.